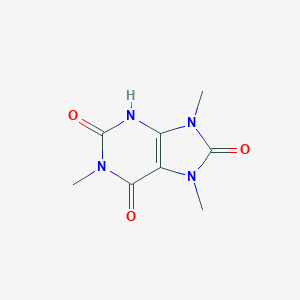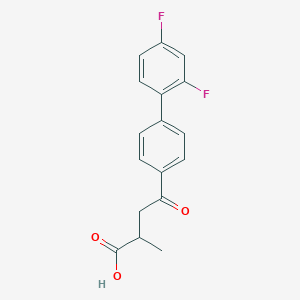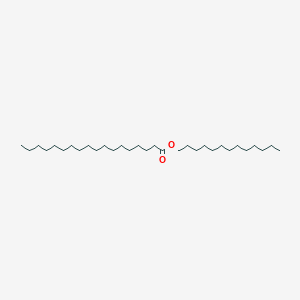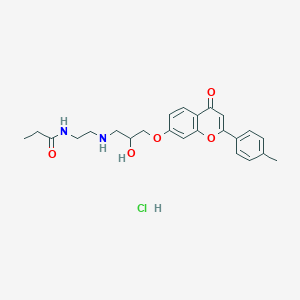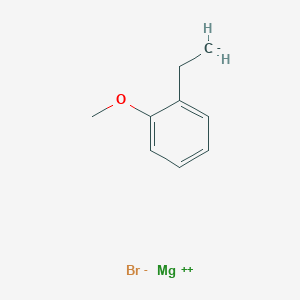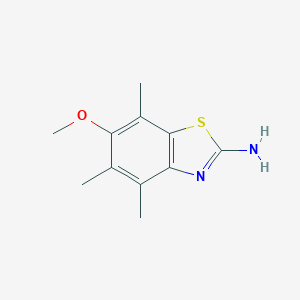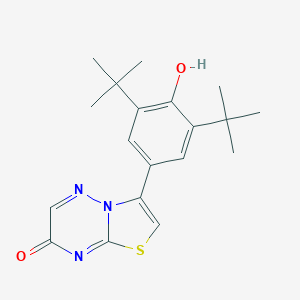
2,7-Dinitro-4,5,9,10-tetrahydropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dinitro-4,5,9,10-tetrahydropyrene, also known as DNTHP, is a synthetic compound that has been widely used in scientific research due to its unique properties. DNTHP is a polycyclic aromatic hydrocarbon that contains two nitro groups and a tetrahydropyrene ring structure. This compound has been studied extensively for its potential applications in various fields such as materials science, environmental science, and biomedicine.
Wirkmechanismus
The mechanism of action of 2,7-Dinitro-4,5,9,10-tetrahydropyrene is based on its ability to interact with biological molecules such as DNA and proteins through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. The fluorescence emission of 2,7-Dinitro-4,5,9,10-tetrahydropyrene is highly sensitive to its microenvironment, which allows it to be used as a probe for the detection of conformational changes and binding events in biological molecules.
Biochemical and Physiological Effects:
2,7-Dinitro-4,5,9,10-tetrahydropyrene has been shown to have low toxicity and minimal impact on cellular function, making it a useful tool for the study of biological systems. However, the long-term effects of exposure to this compound are not well understood, and further research is needed to fully characterize its potential impacts on human health and the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,7-Dinitro-4,5,9,10-tetrahydropyrene is its high sensitivity and selectivity for the detection of biological molecules. This compound also exhibits strong fluorescence emission in the visible range, which allows for easy detection and quantification using standard laboratory equipment. However, 2,7-Dinitro-4,5,9,10-tetrahydropyrene is a synthetic compound and may not accurately mimic the behavior of natural biomolecules. Additionally, the long-term effects of exposure to this compound are not well understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 2,7-Dinitro-4,5,9,10-tetrahydropyrene. One area of interest is the development of new fluorescent probes based on 2,7-Dinitro-4,5,9,10-tetrahydropyrene for the detection of specific biomolecules in complex biological samples. Another area of interest is the study of the photophysical properties of 2,7-Dinitro-4,5,9,10-tetrahydropyrene and other polycyclic aromatic hydrocarbons for the development of new materials with unique optical properties. Finally, further research is needed to fully characterize the potential impacts of 2,7-Dinitro-4,5,9,10-tetrahydropyrene on human health and the environment.
Synthesemethoden
2,7-Dinitro-4,5,9,10-tetrahydropyrene can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 4,5,9,10-tetrahydropyrene, which is then nitrated using nitric acid and sulfuric acid to yield 2,7-dinitro-4,5,9,10-tetrahydropyrene. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2,7-Dinitro-4,5,9,10-tetrahydropyrene has been widely used in scientific research as a fluorescent probe for the detection of various biological molecules such as DNA, RNA, and proteins. This compound has been shown to exhibit strong fluorescence emission in the visible range, making it a useful tool for the detection and quantification of biomolecules in complex biological samples. 2,7-Dinitro-4,5,9,10-tetrahydropyrene has also been used as a model compound for the study of the photophysical properties of polycyclic aromatic hydrocarbons.
Eigenschaften
CAS-Nummer |
117929-13-2 |
|---|---|
Produktname |
2,7-Dinitro-4,5,9,10-tetrahydropyrene |
Molekularformel |
C16H12N2O4 |
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
2,7-dinitro-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C16H12N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2 |
InChI-Schlüssel |
NHUOEGBUOIDRLN-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
2,7-DINITRO-4,5,9,10-TETRAHYDROPYRENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



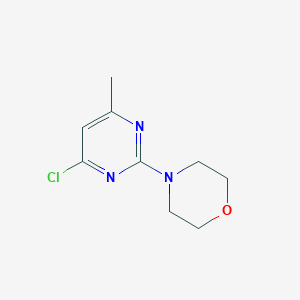

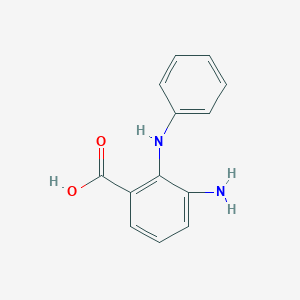
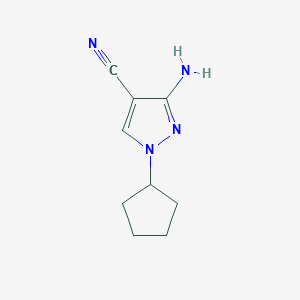
![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)
